1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one
Overview
Description
1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a methyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding α,β-unsaturated ketone. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Addition: The compound can undergo addition reactions with various reagents, such as hydrogen halides or halogens, to form new products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom can result in the formation of a variety of substituted derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers have investigated its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is being explored as a lead compound for the development of new drugs. Its derivatives may exhibit improved pharmacological properties and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique chemical properties make it suitable for use in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular receptors to trigger signaling cascades that result in various biological responses.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one can be compared with other similar compounds, such as:
4-Bromophenylbenzene: This compound lacks the hydroxyl and methyl groups present in this compound, resulting in different chemical properties and reactivity.
4-Bromophenyl-4-bromobenzoate: This compound contains an ester functional group, which imparts different chemical and physical properties compared to the hydroxyl and carbonyl groups in this compound.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIFFDQGAUFWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612070-27-6 | |
Record name | 1-(4-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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